1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one 1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14541860
InChI: InChI=1S/C17H19N5OS/c1-12-9-15(16(23)11-24-17-18-19-20-21(17)3)13(2)22(12)10-14-7-5-4-6-8-14/h4-9H,10-11H2,1-3H3
SMILES:
Molecular Formula: C17H19N5OS
Molecular Weight: 341.4 g/mol

1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one

CAS No.:

Cat. No.: VC14541860

Molecular Formula: C17H19N5OS

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one -

Specification

Molecular Formula C17H19N5OS
Molecular Weight 341.4 g/mol
IUPAC Name 1-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone
Standard InChI InChI=1S/C17H19N5OS/c1-12-9-15(16(23)11-24-17-18-19-20-21(17)3)13(2)22(12)10-14-7-5-4-6-8-14/h4-9H,10-11H2,1-3H3
Standard InChI Key AHPQZCDAMIJFNI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CSC3=NN=NN3C

Introduction

Molecular Architecture and Physicochemical Properties

Structural Composition

The molecule comprises three distinct domains:

  • A 2,5-dimethyl-1-benzylpyrrole core, providing aromaticity and lipophilicity.

  • A keto-thioether bridge (-C(=O)-S-) linking the pyrrole to the tetrazole moiety.

  • A 1-methyl-1H-tetrazole-5-yl group, introducing hydrogen-bonding capacity and metabolic stability .

The IUPAC name systematically describes this arrangement:
1-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone.

Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₇H₁₉N₅OS
Molecular weight341.43 g/mol
Canonical SMILESCC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CSC3=NN=NN3C
InChI KeyAHPQZCDAMIJFNI-UHFFFAOYSA-N
PubChem CID2460650

The benzyl group at N1 of the pyrrole enhances lipid solubility, while the tetrazole's sulfur atom may participate in hydrophobic interactions or metal coordination .

Synthetic Pathways and Analytical Characterization

Emerging Research Directions

  • Antitubercular Agents

    • Structural resemblance to pyrazoline-based Mtb inhibitors warrants anti-mycobacterial screening .

  • Kinase Inhibitor Scaffolds

    • The planar pyrrole core could align with ATP-binding pockets in tyrosine kinases.

  • Prodrug Development

    • Esterification of the ketone group may enhance oral bioavailability.

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